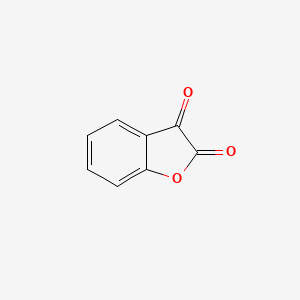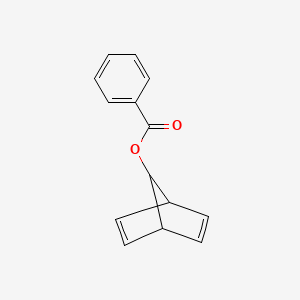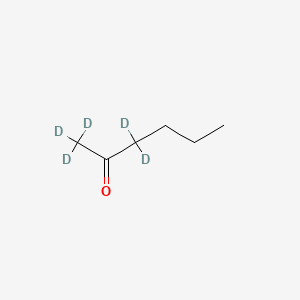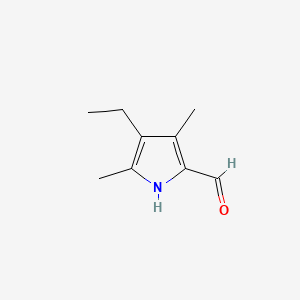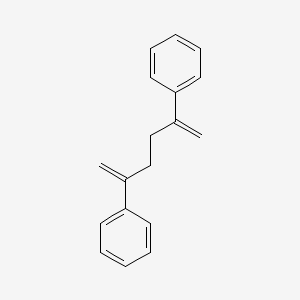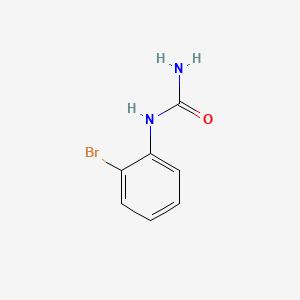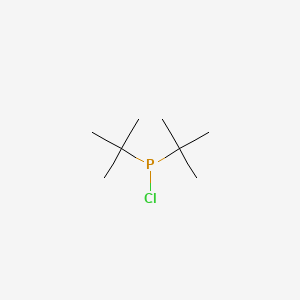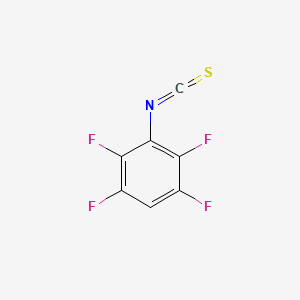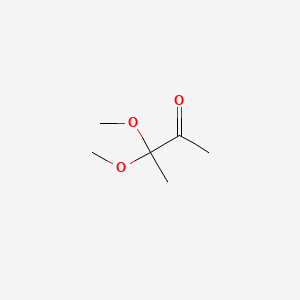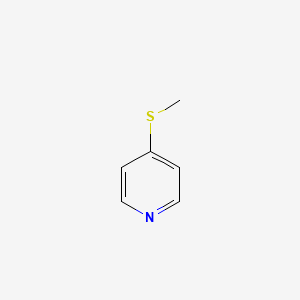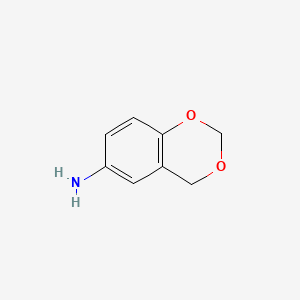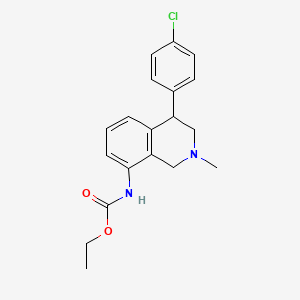
Gastrofensin AN 5 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gastrofensin AN 5 free base is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl carbamate group attached to a substituted isoquinoline ring
Preparation Methods
The synthesis of Gastrofensin AN 5 free base typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Gastrofensin AN 5 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), temperature control, and the use of catalysts or bases to facilitate the reactions.
Scientific Research Applications
Gastrofensin AN 5 free base has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Gastrofensin AN 5 free base involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Gastrofensin AN 5 free base can be compared with other similar compounds, such as:
Ethyl N-(4-chlorophenyl)carbamate: This compound lacks the isoquinoline core and has different pharmacological properties.
Methyl N-(4-chlorophenyl)carbamate: Similar to the ethyl derivative but with a methyl group instead of an ethyl group, leading to differences in solubility and reactivity.
N-(4-chlorophenyl)carbamate derivatives: Various derivatives with different substituents on the phenyl or carbamate groups, each with unique chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23) |
InChI Key |
FPTRJSPPLNSVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

